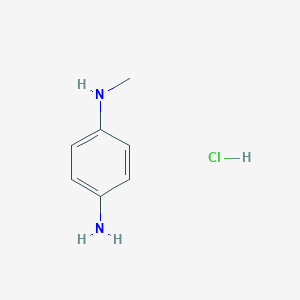

N1-Methylbenzene-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Methylbenzene-1,4-diamine dihydrochloride is a chemical compound with the empirical formula C7H10N2 · 2HCl and a molecular weight of 195.09 g/mol . It is a solid substance that is often used in various chemical and industrial applications. This compound is known for its reactivity and versatility in different chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methylbenzene-1,4-diamine dihydrochloride typically involves the methylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

N1-Methylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

N1-Methylbenzene-1,4-diamine dihydrochloride has diverse applications across various fields:

1. Organic Synthesis

- Intermediate for Synthesis : It is commonly used as an intermediate in the synthesis of various organic compounds due to its two amine groups which can participate in further chemical reactions.

2. Biochemical Assays

- Reagent in Molecular Biology : The compound is utilized in biochemical assays for detecting and quantifying various biological molecules. Its reactivity allows it to form stable complexes with target analytes.

3. Dye and Pigment Production

- Industrial Applications : This compound is crucial in the dye industry for producing azo dyes and pigments. Its ability to undergo oxidation and substitution reactions makes it valuable for creating colorants with specific properties.

Several case studies highlight the applications of this compound:

Case Study 1: Biochemical Assays

- Researchers utilized this compound as a reagent in assays aimed at quantifying protein concentrations. The compound's ability to form colored complexes with proteins facilitated easy measurement through spectrophotometry.

Case Study 2: Dye Production

- In an industrial setting, the compound was employed in the synthesis of azo dyes. The reaction conditions were optimized to enhance yield and purity, demonstrating its effectiveness as a precursor in dye manufacturing.

Mecanismo De Acción

The mechanism of action of N1-Methylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-1,2-benzenediamine dihydrochloride: Similar in structure but differs in the position of the methyl group.

N,N-Dimethyl-1,4-phenylenediammonium dichloride: Contains two methyl groups instead of one.

Uniqueness

N1-Methylbenzene-1,4-diamine dihydrochloride is unique due to its specific reactivity and the position of the methyl group, which influences its chemical behavior and applications .

Actividad Biológica

N1-Methylbenzene-1,4-diamine dihydrochloride, also known as 4-methyl-1,4-phenylenediamine dihydrochloride, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

- Chemical Formula : C7H12Cl2N2

- Molecular Weight : 195.09 g/mol

- CAS Number : 5395-70-0

The compound features two amine groups that contribute to its reactivity and biological interactions. The presence of the methyl group on the benzene ring influences its solubility and interaction with biological systems.

This compound exhibits several mechanisms of action:

- Nucleophilic Activity : The compound can act as a nucleophile, participating in nucleophilic substitution reactions which are essential in various biochemical pathways.

- Enzyme Interactions : It has been shown to interact with certain enzymes, potentially affecting their activity. For instance, it may inhibit cytochrome P450 enzymes involved in drug metabolism, which can alter the pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound may exhibit antimicrobial properties. A study highlighted its potential effectiveness against various bacterial strains, suggesting a broader application in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound has cytotoxic effects on cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical adenocarcinoma), U87 (glioblastoma), and BICR18 (laryngeal squamous cell carcinoma).

- Findings : While the cytotoxicity was relatively weak compared to established chemotherapeutic agents, it indicates potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals interesting insights into their biological activities:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| N1-(4-Chlorophenyl)benzene-1,4-diamine | 13065-93-5 | 0.87 | Different substitution pattern affecting properties |

| N1-Methylbenzene-1,2-diamine | 4760-34-3 | 0.96 | Ortho-diamine structure with distinct reactivity |

| N-benzyl-N1-methylbut-2-yne-1,4-diamine | 1396761-90-2 | 0.95 | Unique butyne backbone contributing to biological activity |

This table illustrates how variations in structure influence biological behavior and therapeutic potential.

Study on Drug Metabolism Interaction

A significant study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that this compound could inhibit CYP1A2 activity, which is crucial for the metabolism of various drugs. Such interactions highlight the importance of understanding this compound's pharmacological implications in drug development .

Anticancer Research

In another case study focused on its anticancer properties, researchers synthesized derivatives of this compound and evaluated their effects on tumor cell lines. The derivatives showed varying degrees of cytotoxicity, with some exhibiting enhanced effects compared to the parent compound . This research underscores the potential for developing more effective cancer therapies based on structural modifications.

Propiedades

Número CAS |

5395-70-0 |

|---|---|

Fórmula molecular |

C7H11ClN2 |

Peso molecular |

158.63 g/mol |

Nombre IUPAC |

4-N-methylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,8H2,1H3;1H |

Clave InChI |

IJJSFSXLZYFTKV-UHFFFAOYSA-N |

SMILES |

CNC1=CC=C(C=C1)N.Cl.Cl |

SMILES canónico |

CNC1=CC=C(C=C1)N.Cl |

Key on ui other cas no. |

5395-70-0 |

Sinónimos |

N-Methyl-1,4-phenylenediamine dihydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.